molecular formula C20H19I4NO6 B041131 N-(tert-Butyloxy)carbonyl-L-thyroxine CAS No. 88404-22-2

N-(tert-Butyloxy)carbonyl-L-thyroxine

Cat. No.: B041131
CAS No.: 88404-22-2
M. Wt: 877 g/mol
InChI Key: UFXHMKCFGLKNNF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of Boc-L-Thyroxine is the thyroid hormone receptor (TR) , which is present in nearly every cell of the body . The thyroid hormones T3 and T4, from which Boc-L-Thyroxine is derived, exert their physiological effects primarily through these receptors .

Biochemical Pathways

The action of Boc-L-Thyroxine involves several biochemical pathways. The conversion of T4 to T3 is a key step, enhancing the availability of T3 to local tissues . The binding of T3 to the thyroid hormone receptors can affect various metabolic processes, including energy expenditure, metabolic rate, lipid metabolism, insulin sensitivity, and glycaemic control .

Pharmacokinetics

The pharmacokinetics of Boc-L-Thyroxine would be expected to be similar to that of T4. About 70-80% of an oral dose of T4 is absorbed from the intestine, mainly in the ileum and jejunum . The main route of metabolism of T4, and the route most relevant to its physiological actions, is conversion to T3 and deactivation, mediated by three peripheral deiodinases .

Result of Action

The action of Boc-L-Thyroxine leads to a range of physiological effects. As a derivative of T4, it may help to reverse many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

The action of Boc-L-Thyroxine, like that of T4, can be influenced by various environmental factors. For instance, certain medical conditions and dietary factors can affect the absorption and bioavailability of T4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyloxy)carbonyl-L-thyroxine typically involves the protection of the amino group of L-thyroxine with a tert-butyloxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyloxy)carbonyl-L-thyroxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-Butyloxy)carbonyl-L-thyroxine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyloxy)carbonyl-L-phenylalanine: Similar in structure but with a phenylalanine backbone instead of thyroxine.

    N-(tert-Butyloxy)carbonyl-L-tyrosine: Similar but with a tyrosine backbone.

    N-(tert-Butyloxy)carbonyl-L-tryptophan: Similar but with a tryptophan backbone.

Uniqueness

N-(tert-Butyloxy)carbonyl-L-thyroxine is unique due to its iodine-rich structure, which is essential for its role in thyroid hormone activity. This makes it particularly valuable in studies related to thyroid function and disorders .

Properties

IUPAC Name

(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHMKCFGLKNNF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19I4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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